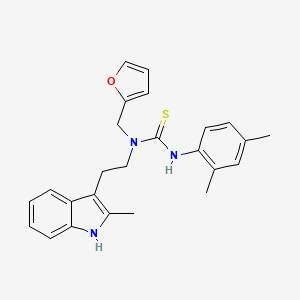

![molecular formula C11H14N2O2 B2652945 3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one CAS No. 2197523-19-4](/img/structure/B2652945.png)

3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

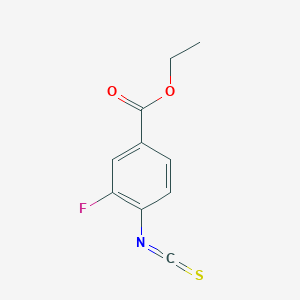

3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one, also known as MPPO, is a heterocyclic organic compound. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular formula of 3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one is C11H14N2O2, and its molecular weight is 206.245.Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Development of Antagonists for Bone Disorders : One study focused on the development of nonpeptide alpha(v)beta(3) antagonists for treating osteoporosis. A potent antagonist, identified through a novel strategy involving oxidized derivatives, demonstrated significant efficacy in in vivo models of bone turnover, highlighting its potential for clinical development (Hutchinson et al., 2003).

Neuropharmacology and Distribution : Another study investigated the pharmacological activity and distribution of paramagnetic models of psychotropic compounds in vivo. This research provides insights into the behavior of these compounds in the body and their potential therapeutic applications (Zhdanov et al., 1979).

Catalysis and Synthesis of Piperidin-3-ones : Research on the iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts offers a direct approach to synthesizing 2- and 4-substituted piperidin-3-one derivatives. This method is notable for its practicality in organic synthesis, given its mild conditions and high yields (Huang et al., 2015).

Materials Science Applications

- Photostabilization of Polypropylene : A study on the photostabilization of polypropylene by a tertiary hindered amine demonstrates the potential of certain pyridine derivatives in improving the durability and longevity of polymeric materials (Jensen et al., 1983).

Biochemical Applications

PET Imaging of Fatty Acid Amide Hydrolase : The development of a PET tracer for imaging fatty acid amide hydrolase in the brain illustrates the application of pyridine derivatives in neuroimaging and the study of neurological disorders (Kumata et al., 2015).

Synthesis and Biological Studies : Research on the synthesis and characterization of 3t-pentyl-2r,6c-diarylpiperidin-4-one picrate derivatives, including their antibacterial evaluation, underscores the importance of pyridine derivatives in developing new therapeutic agents (Savithiri et al., 2014).

Direcciones Futuras

While specific future directions for 3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one are not mentioned, it’s worth noting that piperidine-related research is quite active, with more than 7000 piperidine-related papers published in the last five years . This suggests that there is ongoing interest in the synthesis, functionalization, and pharmacological application of piperidine derivatives .

Propiedades

IUPAC Name |

3-(6-methylpyridin-2-yl)oxypiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8-4-2-6-10(13-8)15-9-5-3-7-12-11(9)14/h2,4,6,9H,3,5,7H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBYKRCVMAGGNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea](/img/structure/B2652862.png)

![2-imino-N,1-bis(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2652866.png)

![Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate](/img/structure/B2652867.png)

![2-Chloro-N-[(2R,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2652872.png)

![4-chlorobenzenecarbaldehyde N-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B2652878.png)

![N-(4-carbamoylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2652880.png)

![(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride](/img/structure/B2652881.png)